molecular formula C8H10N2O3 B8006453 2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol

2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol

Cat. No.: B8006453
M. Wt: 182.18 g/mol
InChI Key: FQFNUMMKKBJGOS-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol is an organic compound with a complex structure that includes an amino group, a hydroxyimino group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method starts with the nitration of a methoxyphenol derivative, followed by reduction to introduce the amino group. The hydroxyimino group is then introduced through an oximation reaction, where a suitable aldehyde or ketone is reacted with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol exerts its effects involves interactions with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenolic group can act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylphenol: Similar structure but lacks the hydroxyimino group.

    4-hydroxy-3-methoxybenzaldehyde: Contains a methoxyphenol group but lacks the amino and hydroxyimino groups.

    2-amino-4-hydroxyphenol: Similar structure but lacks the methoxy group.

Uniqueness

2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

2-amino-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,9H2,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFNUMMKKBJGOS-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.